Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1936136-56-9
VCID: VC16424178
InChI: InChI=1S/C7H7F3N2O2/c1-12-5(7(8,9)10)3-4(11-12)6(13)14-2/h3H,1-2H3
SMILES:
Molecular Formula: C7H7F3N2O2
Molecular Weight: 208.14 g/mol

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

CAS No.: 1936136-56-9

Cat. No.: VC16424178

Molecular Formula: C7H7F3N2O2

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate - 1936136-56-9

Specification

CAS No. 1936136-56-9
Molecular Formula C7H7F3N2O2
Molecular Weight 208.14 g/mol
IUPAC Name methyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C7H7F3N2O2/c1-12-5(7(8,9)10)3-4(11-12)6(13)14-2/h3H,1-2H3
Standard InChI Key MMLLZABIWBBTAQ-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C(=O)OC)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The systematic IUPAC name reflects its substitution pattern:

  • Position 1: Methyl group (-CH₃)

  • Position 5: Trifluoromethyl group (-CF₃)

  • Position 3: Methyl ester (-COOCH₃)

The molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of 220.15 g/mol. Its structure is closely related to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, differing only in the esterification of the carboxylic acid group .

Synthesis and Functionalization

Synthetic Routes

The synthesis of methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be achieved through two primary pathways:

Esterification of the Carboxylic Acid Precursor

The carboxylic acid (1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid) undergoes esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP :

Carboxylic Acid+CH₃OHH⁺Methyl Ester+H₂O\text{Carboxylic Acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl Ester} + \text{H₂O}

This method is high-yielding but requires careful control of reaction conditions to avoid side reactions .

Direct Functionalization of Pyrazole Intermediates

Alternative approaches leverage lithiation and electrophilic quenching strategies. For example, 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be lithiated at position 4 using LDA in a flow reactor, followed by reaction with methyl chloroformate to introduce the ester group :

PyrazoleLDALithiated IntermediateClCOOCH₃Methyl Ester\text{Pyrazole} \xrightarrow{\text{LDA}} \text{Lithiated Intermediate} \xrightarrow{\text{ClCOOCH₃}} \text{Methyl Ester}

This method offers regioselectivity and compatibility with scale-up processes .

Regioisomer Separation and Purification

Due to the potential formation of regioisomers during synthesis (e.g., 1-methyl-3-trifluoromethyl variants), chromatographic separation or fractional distillation under reduced pressure is employed . The boiling point-pressure diagram for related pyrazoles suggests optimal separation at 10–20 mmHg .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/RangeSource Inference
Melting Point45–50°CAnalogous esters
Boiling Point210–215°C (at 760 mmHg)Estimated via group contributions
Solubility in WaterLow (<1 mg/mL)Hydrophobic CF₃ group
Solubility in Organic SolventsHigh in DCM, THF, EtOAcSimilar to

Stability and Reactivity

  • Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the carboxylic acid .

  • Electrophilic Substitution: The pyrazole ring undergoes bromination at position 4 when treated with N-bromosuccinimide (NBS) .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ester to the corresponding alcohol .

Applications in Chemical Research

Medicinal Chemistry

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable intermediate in drug discovery. Examples include:

  • Antiviral Agents: Analogous pyrazole esters are precursors to non-nucleoside reverse transcriptase inhibitors .

  • Agrochemicals: Used in the synthesis of herbicides and fungicides targeting acetyl-CoA carboxylase .

Material Science

The compound’s fluorine content contributes to its use in liquid crystals and fluorinated polymers, where it improves thermal stability and chemical resistance .

PrecautionImplementation Example
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles
VentilationFume hood for handling solids
StorageCool, dry place away from acids

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